4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety attached to a pyrazol-5-ol ring. The presence of both bromine and nitrogen atoms in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-bromopyridine with 1-methyl-1H-pyrazol-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrazol-5-ol ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Iodopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it a valuable compound for certain applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-(4-bromopyridin-2-yl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(14)7(5-12-13)8-4-6(10)2-3-11-8/h2-5,12H,1H3 |
InChI Key |
OSSZRCVCEHELJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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